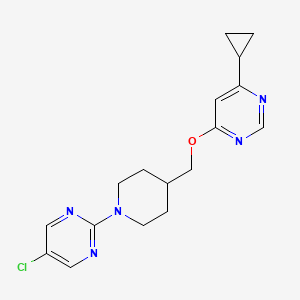
1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 956961-09-4 . It has a molecular weight of 282.3 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 1’,3’-dimethyl-1-phenyl-1H,1’H- [3,4’-bipyrazole]-4-carboxylic acid . The InChI code is 1S/C15H14N4O2/c1-10-12 (8-18 (2)16-10)14-13 (15 (20)21)9-19 (17-14)11-6-4-3-5-7-11/h3-9H,1-2H3, (H,20,21) .Physical and Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of similar bipyrazole compounds and their analogues has been explored for their potential in systemic fungicides. These compounds demonstrate significant structural similarity to known fungicides, suggesting their potential utility in agricultural chemistry (Huppatz, 1983).
- Research into the synthesis routes for pyrazole-carboxylic acids, including methods for the preparation of phenylpyrazole-carboxylic acids, offers insights into the chemical properties and potential industrial applications of these compounds (O'donovan, Carroll, & Reilly, 1960).
Corrosion Inhibition
- Bipyrazolic compounds, including derivatives of dimethyl-phenyl-bipyrazole, have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. These studies suggest that such compounds could be effective corrosion inhibitors, important for protecting metals in industrial applications (Chetouani et al., 2005).
Material Science and Engineering
- The development of new bipyrazole derivatives has been explored through density functional theory (DFT) studies, assessing their potential activity as corrosion inhibitors. This indicates the role of computational chemistry in predicting the utility of such compounds in materials science (Wang et al., 2006).
Synthesis of Polymeric and Supramolecular Structures
- Research into the synthesis of functional polymers through oxidative polycoupling of phenylpyrazole and internal diynes catalyzed by rhodium suggests potential applications in creating new materials with specific optical or electronic properties (Gao et al., 2013).
- The construction of metal-organic frameworks (MOFs) using bipyrazolic ligands demonstrates the potential for creating materials with unique gas adsorption and separation capabilities, relevant for environmental and industrial processes (Kan et al., 2018).
Anticancer and Enzyme Inhibition
- Novel pyrazolopyrimidines derivatives, structurally related to bipyrazole compounds, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the medicinal chemistry applications of these compounds (Rahmouni et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-12(8-18(2)16-10)14-13(15(20)21)9-19(17-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXYPQXTLEFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)
![2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2890419.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890420.png)
![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)
